ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE

Beschreibung

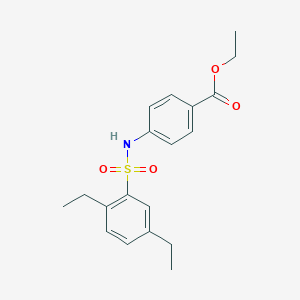

Ethyl 4-(2,5-diethylbenzenesulfonamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzenesulfonamide group at the 4-position. The benzenesulfonamide moiety is further modified with two ethyl groups at the 2- and 5-positions of the benzene ring (Fig. 1).

Eigenschaften

IUPAC Name |

ethyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-4-14-7-8-15(5-2)18(13-14)25(22,23)20-17-11-9-16(10-12-17)19(21)24-6-3/h7-13,20H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMBUMYESVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. The general synthetic route includes:

Esterification: The formation of the ethyl ester group.

These reactions are carried out under mild conditions to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow systems. This method optimizes reaction times and sequences, leading to high conversion rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzoates .

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anesthetic properties and potential use in pain relief.

Industry: Utilized in the production of UV-curing coatings and inks .

Wirkmechanismus

The mechanism of action of ETHYL 4-(2,5-DIETHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Benzoate Derivatives

Ester Group Influence

The ethyl ester in the target compound balances lipophilicity and hydrolytic stability. Compared to methyl or propyl benzoates (e.g., methyl benzoate in cosmetics), the ethyl group offers intermediate solubility in organic matrices, as seen in resin cement formulations .

Research Findings and Practical Implications

- Material Science: Ethyl 4-(dimethylamino)benzoate demonstrates superior performance in resin cements, achieving a 15–20% higher degree of conversion than methacrylate-based co-initiators. This suggests that sulfonamido analogs like the target compound could be explored for tailored reactivity in polymer systems .

- Medicinal Chemistry : Pyridazine and isoxazole substituents (e.g., I-6230, I-6273) are associated with improved bioavailability and target binding in kinase inhibitors. The diethylbenzenesulfonamido group’s bulkiness may hinder passive diffusion but enhance selectivity for hydrophobic binding pockets .

Biologische Aktivität

Ethyl 4-(2,5-diethylbenzenesulfonamido)benzoate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : 319.39 g/mol

- CAS Number : [Insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

Antimicrobial Activity

Several studies have investigated the compound's efficacy against a range of pathogens, particularly multidrug-resistant bacteria.

- Mechanism of Action : The compound is believed to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting bactericidal effects.

- Case Study : In one study, this compound showed significant activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

The cytotoxic effects of the compound have also been assessed in vitro using various human cell lines.

- Findings : The compound exhibited moderate cytotoxicity with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Resistance : The compound has shown potential in overcoming resistance mechanisms in bacteria, particularly those expressing efflux pumps.

- In Vivo Studies : Animal studies demonstrated that the compound significantly reduced bacterial load in infected tissues without notable toxicity at therapeutic doses.

- Synergistic Effects : When combined with conventional antibiotics like amoxicillin or ciprofloxacin, this compound enhanced their efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.